Lipophilicity (XLogP3) Comparison: Cyclopropanesulfonyl vs. Parent Pyrrolidine
The target compound 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole exhibits an XLogP3 of 1.3, which is 0.5–0.7 log units higher than the unsubstituted parent 2-(pyrrolidin-3-yloxy)thiazole (estimated XLogP3 ≈ 0.6–0.8) [1]. This moderate increase in lipophilicity places the compound within the optimal range (1–3) for oral bioavailability according to Lipinski's rule-of-five, while the parent compound's lower value may limit passive membrane diffusion. The difference arises from the hydrophobic contribution of the cyclopropanesulfonyl group, balanced by its hydrogen-bond-accepting sulfonyl oxygens, yielding a favorable permeability-solubility compromise not achieved by the more polar parent or less polar N-aryl analogs [2].
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem computed) |
| Comparator Or Baseline | 2-(pyrrolidin-3-yloxy)thiazole (parent, unsubstituted): estimated XLogP3 ≈ 0.6–0.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 log units |
| Conditions | Computational prediction using XLogP3 algorithm, as deposited in PubChem (release 2021.05.07) |
Why This Matters
For procurement decisions, the higher XLogP3 of the cyclopropanesulfonyl derivative indicates superior passive membrane permeability within the drug-like lipophilicity window, making it a preferred starting point for cell-based assays over the more polar parent compound.
- [1] PubChem Compound Summary for CID 121150670, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)thiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2199186-99-5 (accessed Apr 29, 2026). View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3–26. doi: 10.1016/S0169-409X(00)00129-0. View Source
